molecular formula C7H9N7 B11486135 N~1~-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]-1H-tetrazole-1,5-diamine

N~1~-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]-1H-tetrazole-1,5-diamine

Cat. No.: B11486135
M. Wt: 191.19 g/mol
InChI Key: AUWZVNHDDTUXGP-WEVVVXLNSA-N
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Description

(1E)-N1-[(1-METHYL-1H-PYRROL-2-YL)METHYLIDENE]-1H-1,2,3,4-TETRAZOLE-1,5-DIAMINE is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a pyrrole ring, a tetrazole ring, and a methylene bridge, making it a subject of interest for researchers in chemistry, biology, and medicine.

Properties

Molecular Formula

C7H9N7

Molecular Weight

191.19 g/mol

IUPAC Name

1-[(E)-(1-methylpyrrol-2-yl)methylideneamino]tetrazol-5-amine

InChI

InChI=1S/C7H9N7/c1-13-4-2-3-6(13)5-9-14-7(8)10-11-12-14/h2-5H,1H3,(H2,8,10,12)/b9-5+

InChI Key

AUWZVNHDDTUXGP-WEVVVXLNSA-N

Isomeric SMILES

CN1C=CC=C1/C=N/N2C(=NN=N2)N

Canonical SMILES

CN1C=CC=C1C=NN2C(=NN=N2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1E)-N1-[(1-METHYL-1H-PYRROL-2-YL)METHYLIDENE]-1H-1,2,3,4-TETRAZOLE-1,5-DIAMINE typically involves the condensation of 1-methyl-1H-pyrrole-2-carbaldehyde with 1H-1,2,3,4-tetrazole-1,5-diamine under specific reaction conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the methylene bridge .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include steps such as purification through recrystallization or chromatography to remove any impurities and obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

(1E)-N1-[(1-METHYL-1H-PYRROL-2-YL)METHYLIDENE]-1H-1,2,3,4-TETRAZOLE-1,5-DIAMINE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

(1E)-N1-[(1-METHYL-1H-PYRROL-2-YL)METHYLIDENE]-1H-1,2,3,4-TETRAZOLE-1,5-DIAMINE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (1E)-N1-[(1-METHYL-1H-PYRROL-2-YL)METHYLIDENE]-1H-1,2,3,4-TETRAZOLE-1,5-DIAMINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N′-[(E)-(1-Methyl-1H-pyrrol-2-yl)methylene]nicotinohydrazide
  • N′-[(1E)-(1-Methyl-1H-pyrrol-2-yl)methylene]pyridine-3-carbohydrazide

Uniqueness

(1E)-N1-[(1-METHYL-1H-PYRROL-2-YL)METHYLIDENE]-1H-1,2,3,4-TETRAZOLE-1,5-DIAMINE is unique due to its specific combination of a pyrrole ring, a tetrazole ring, and a methylene bridge. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

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